molecular formula C14H12BrFN2O2S B6289555 tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate CAS No. 2649788-79-2

tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate

Cat. No.: B6289555
CAS No.: 2649788-79-2
M. Wt: 371.23 g/mol
InChI Key: MMUAMFJRYGMZAX-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic organic compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is characterized by the presence of a benzo[b]thiophene core substituted with bromine, cyano, and fluorine groups, along with a tert-butyl carbamate moiety.

Preparation Methods

The synthesis of tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactionsThe final step involves the protection of the amino group with a tert-butyl carbamate . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups can influence its binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signaling and metabolic pathways .

Comparison with Similar Compounds

tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate can be compared with similar compounds such as:

  • tert-Butyl (4-bromo-3-cyano-7-chlorobenzo[b]thiophen-2-yl)carbamate
  • tert-Butyl (4-bromo-3-cyano-7-methylbenzo[b]thiophen-2-yl)carbamate
  • tert-Butyl (4-bromo-3-cyano-7-ethoxybenzo[b]thiophen-2-yl)carbamate

These compounds share a similar benzo[b]thiophene core but differ in the substituents attached to the core structure. The unique combination of bromine, cyano, and fluorine groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2S/c1-14(2,3)20-13(19)18-12-7(6-17)10-8(15)4-5-9(16)11(10)21-12/h4-5H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUAMFJRYGMZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(C=CC(=C2S1)F)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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